molecular formula C12H10BrNO4 B8764980 2-(8-Bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

2-(8-Bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

Cat. No. B8764980
M. Wt: 312.12 g/mol
InChI Key: KPAGUAJFOFWPQH-UHFFFAOYSA-N
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Patent
US08785638B2

Procedure details

1-(2-bromo-5-methoxyphenylamino)-1,5-dioxohex-3-en-3-yl acetate (8 g; 21.50 mmol) was added in small portions to concentrated sulfuric acid (30 ml) at room temperature and the mixture was stirred for 30 min. Ice was added to the reaction mixture and the formed precipitate was filtered, washed with water and dried over phosphorus pentoxide under reduced pressure to afford 5.97 g (89%) of 2-(8-bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid as a grey solid.
Name
1-(2-bromo-5-methoxyphenylamino)-1,5-dioxohex-3-en-3-yl acetate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[CH:19][C:20](=[O:22])C)[CH2:6][C:7]([NH:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[Br:18])=[O:8])(=O)C.S(=O)(=O)(O)[OH:24]>>[Br:18][C:11]1[CH:12]=[CH:13][C:14]([O:16][CH3:17])=[C:15]2[C:10]=1[NH:9][C:7](=[O:8])[CH:6]=[C:5]2[CH2:19][C:20]([OH:22])=[O:24]

Inputs

Step One
Name
1-(2-bromo-5-methoxyphenylamino)-1,5-dioxohex-3-en-3-yl acetate
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)OC(CC(=O)NC1=C(C=CC(=C1)OC)Br)=CC(C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the formed precipitate was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C2C(=CC(NC12)=O)CC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.